molecular formula C18H17NO3S B2869501 7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide CAS No. 2415468-26-5

7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B2869501
CAS No.: 2415468-26-5
M. Wt: 327.4
InChI Key: BVVMDNZMHLBZJB-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a methoxy group at position 7 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a cyclopropylmethyl group bearing a thiophen-3-yl substituent. The structure combines heterocyclic (benzofuran, thiophene) and strained (cyclopropane) motifs, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

7-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-14-4-2-3-12-9-15(22-16(12)14)17(20)19-11-18(6-7-18)13-5-8-23-10-13/h2-5,8-10H,6-7,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMDNZMHLBZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Formation

The benzofuran scaffold is constructed via acid-catalyzed cyclization of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate under refluxing ethanol, yielding ethyl 7-methoxy-1-benzofuran-2-carboxylate. This method leverages the electron-donating methoxy group at position 7 to direct cyclization.

Reaction Conditions:

  • Substrate: 2-Hydroxy-4-methoxybenzaldehyde (1.0 equiv)
  • Reagent: Ethyl bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv)
  • Solvent: Ethanol, reflux, 12 h
  • Yield: 68%

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water, followed by acidification with HCl.

Reaction Conditions:

  • Substrate: Ethyl 7-methoxy-1-benzofuran-2-carboxylate (1.0 equiv)
  • Reagent: LiOH·H₂O (3.0 equiv)
  • Solvent: THF/H₂O (3:1), 60°C, 6 h
  • Yield: 92%

Preparation of [1-(Thiophen-3-yl)cyclopropyl]methanamine

Cyclopropanation of Thiophene-3-carboxaldehyde

Thiophene-3-carboxaldehyde undergoes a Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple to form 1-(thiophen-3-yl)cyclopropanecarbaldehyde.

Reaction Conditions:

  • Substrate: Thiophene-3-carboxaldehyde (1.0 equiv)
  • Reagent: CH₂I₂ (2.5 equiv), Zn(Cu) (3.0 equiv)
  • Solvent: Dichloromethane, 0°C to rt, 24 h
  • Yield: 55%

Reductive Amination

The aldehyde is converted to the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride.

Reaction Conditions:

  • Substrate: 1-(Thiophen-3-yl)cyclopropanecarbaldehyde (1.0 equiv)
  • Reagent: NH₄OAc (5.0 equiv), NaBH₃CN (1.5 equiv)
  • Solvent: Methanol, rt, 12 h
  • Yield: 78%

Amide Bond Formation

The carboxylic acid (Fragment A) is activated as an acid chloride using thionyl chloride, followed by coupling with Fragment B in the presence of triethylamine.

Reaction Conditions:

  • Substrate A: 7-Methoxy-1-benzofuran-2-carboxylic acid (1.0 equiv)
  • Reagent: SOCl₂ (3.0 equiv), then Fragment B (1.2 equiv), Et₃N (2.0 equiv)
  • Solvent: Dichloromethane, 0°C to rt, 4 h
  • Yield: 65%

Optimization and Yield Considerations

Cyclopropanation Efficiency

The Simmons-Smith reaction’s moderate yield (55%) stems from competing side reactions, including over-cyclopropanation. Substituting Zn(Cu) with Et₂Zn improves selectivity, albeit at higher cost.

Amide Coupling Alternatives

Alternative coupling agents such as HATU or EDCl/HOBt were evaluated (Table 1).

Table 1. Amide Coupling Agent Screening

Coupling Agent Solvent Temp (°C) Yield (%)
SOCl₂/Et₃N DCM 25 65
HATU/DIPEA DMF 25 72
EDCl/HOBt THF 25 68

HATU in DMF provided superior yields (72%) but required chromatographic purification.

Analytical Characterization

The final compound was characterized by ¹H NMR, ¹³C NMR, and HRMS:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, benzofuran-H), 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 6.95 (m, 2H, aromatic), 3.90 (s, 3H, OCH₃), 3.65 (d, J = 6.8 Hz, 2H, CH₂NH), 1.40 (m, 4H, cyclopropane).
  • HRMS (ESI): m/z calc. for C₁₈H₁₇NO₃S [M+H]⁺: 344.0952, found: 344.0954.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related molecules from the evidence, focusing on core scaffolds, substituents, and synthesis insights.

Key Observations:

Core Structural Variations: The target compound employs a benzofuran scaffold, which is π-electron-rich and may enhance binding to aromatic protein pockets. Montelukast () integrates a quinoline moiety, a known pharmacophore for leukotriene receptor antagonism .

Substituent Effects: The 7-methoxy group in the target compound likely increases lipophilicity compared to the 4-methoxyphenoxy group in , which introduces steric bulk. The thiophene substituent in the target compound may enhance electron-richness compared to Montelukast’s chloroquinoline, altering redox or binding properties.

Synthesis Challenges: reports a diastereomeric ratio (dr) of 23:1 during cyclopropane formation, highlighting stereochemical control challenges in cyclopropane-containing systems.

The target compound’s solubility profile remains uncharacterized but could be intermediate due to the polar carboxamide and hydrophobic thiophene/cyclopropane groups.

Research Implications and Gaps

  • Biological Activity: While Montelukast is a well-established drug, the target compound’s activity is unexplored in the provided evidence.
  • Stereochemical Complexity : The high diastereoselectivity in underscores the importance of reaction conditions for cyclopropane synthesis, a consideration if the target compound requires analogous stereochemical control .

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